molecular formula C9H16N6O8S B1670099 [(3aS,4R,9R,10aS)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-5-oxido-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-5-ium-9-yl] hydrogen sulfate CAS No. 122075-86-9

[(3aS,4R,9R,10aS)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-5-oxido-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-5-ium-9-yl] hydrogen sulfate

Cat. No.: B1670099
CAS No.: 122075-86-9
M. Wt: 368.33 g/mol
InChI Key: AXKNFGCPJPRVCA-WVBYAZCYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3aS,4R,9R,10aS)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-5-oxido-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-5-ium-9-yl] hydrogen sulfate is a marine metabolite and a paralytic shellfish toxin. It is an organic heterotricyclic compound with the molecular formula C9H16N6O8S. This compound is known for its neurotoxic properties and its ability to inhibit sodium influx through cell membranes, making it a potent sodium channel blocker .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: [(3aS,4R,9R,10aS)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-5-oxido-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-5-ium-9-yl] hydrogen sulfate can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: Common reagents used in the reactions involving decarbamoylgonyautoxin 1 include oxidizing agents, reducing agents, and nucleophiles. The specific conditions, such as temperature and pH, depend on the desired reaction and the stability of the compound .

Major Products Formed: The major products formed from the reactions of decarbamoylgonyautoxin 1 vary based on the type of reaction. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in various substituted analogs .

Scientific Research Applications

[(3aS,4R,9R,10aS)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-5-oxido-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-5-ium-9-yl] hydrogen sulfate has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a reference material for the development of analytical methods, such as liquid chromatography and mass spectrometry, for the detection and quantitation of marine toxins . In biology and medicine, it serves as a tool to study sodium channel function and neurotoxicity, providing insights into the mechanisms of paralytic shellfish poisoning .

Mechanism of Action

The primary mechanism of action of decarbamoylgonyautoxin 1 involves the inhibition of sodium influx through cell membranes. This is achieved by blocking sodium channels, which are essential for the generation and propagation of action potentials in neurons. By inhibiting these channels, decarbamoylgonyautoxin 1 disrupts normal neuronal function, leading to neurotoxic effects .

Comparison with Similar Compounds

Similar Compounds: Other similar compounds include saxitoxin, neosaxitoxin, and decarbamoylsaxitoxin .

Uniqueness: What sets decarbamoylgonyautoxin 1 apart from other similar compounds is its specific structure and the absence of a carbamoyl group, which influences its chemical properties and biological activity. This structural difference can affect its potency and the way it interacts with sodium channels .

Properties

CAS No.

122075-86-9

Molecular Formula

C9H16N6O8S

Molecular Weight

368.33 g/mol

IUPAC Name

[(3aS,4R,9R,10aS)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-5-oxido-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-5-ium-9-yl] hydrogen sulfate

InChI

InChI=1S/C9H16N6O8S/c10-6-12-5-3(2-16)15(19)7(11)14-1-4(23-24(20,21)22)9(17,18)8(5,14)13-6/h3-5,16-18H,1-2,11H2,(H3,10,12,13)(H,20,21,22)/t3-,4+,5-,8-/m0/s1

InChI Key

AXKNFGCPJPRVCA-WVBYAZCYSA-N

SMILES

C1C(C(C23N1C(=[N+](C(C2N=C(N3)N)CO)[O-])N)(O)O)OS(=O)(=O)O

Isomeric SMILES

C1[C@H](C([C@@]23N1C(=N)N([C@H]([C@@H]2NC(=N3)N)CO)O)(O)O)OS(=O)(=O)O

Canonical SMILES

C1C(C(C23N1C(=N)N(C(C2NC(=N3)N)CO)O)(O)O)OS(=O)(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Decarbamoylgonyautoxin 1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(3aS,4R,9R,10aS)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-5-oxido-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-5-ium-9-yl] hydrogen sulfate
Reactant of Route 2
[(3aS,4R,9R,10aS)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-5-oxido-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-5-ium-9-yl] hydrogen sulfate
Reactant of Route 3
[(3aS,4R,9R,10aS)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-5-oxido-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-5-ium-9-yl] hydrogen sulfate
Reactant of Route 4
[(3aS,4R,9R,10aS)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-5-oxido-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-5-ium-9-yl] hydrogen sulfate
Reactant of Route 5
[(3aS,4R,9R,10aS)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-5-oxido-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-5-ium-9-yl] hydrogen sulfate
Reactant of Route 6
[(3aS,4R,9R,10aS)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-5-oxido-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-5-ium-9-yl] hydrogen sulfate

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